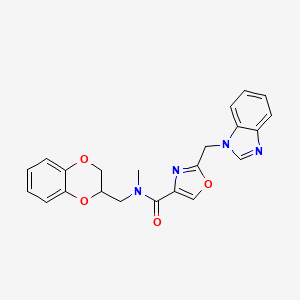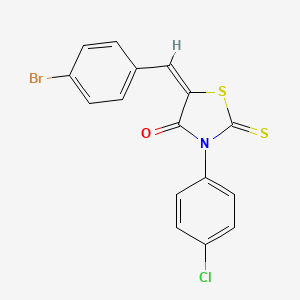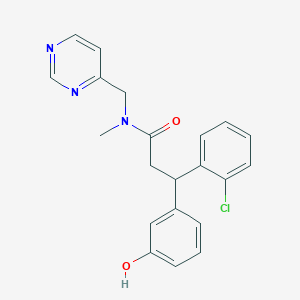![molecular formula C13H10BrClN2O4 B6122006 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide, commonly known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA belongs to the class of hydrazides and is known to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
BFA exerts its effects by inhibiting the function of ADP-ribosylation factors (ARFs), which are small GTPases that play a crucial role in the regulation of vesicular trafficking. BFA binds to the ARF exchange factor, resulting in the inhibition of ARF activation. This, in turn, leads to the disruption of the Golgi apparatus and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BFA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on the Golgi apparatus and cancer cells, BFA has also been shown to inhibit the secretion of insulin from pancreatic beta cells. This makes it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BFA in lab experiments is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This makes it an invaluable tool for studying the role of the Golgi apparatus in cellular processes. However, one of the limitations of using BFA is its potential cytotoxicity. BFA has been shown to induce apoptosis in a wide range of cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on BFA. One potential area of research is the development of new cancer treatments based on the induction of apoptosis in cancer cells. Another potential area of research is the development of new tools for studying the Golgi apparatus and its role in cellular processes. Finally, there is also potential for the development of new treatments for diabetes based on the inhibition of insulin secretion from pancreatic beta cells.
Conclusion
In conclusion, BFA is a chemical compound that has been widely studied for its potential applications in scientific research. BFA has been shown to exhibit a wide range of biochemical and physiological effects, and has been used as a tool for studying the Golgi apparatus and cancer cells. While BFA has its advantages and limitations for lab experiments, there are a number of future directions for research on this compound that hold great promise for the development of new treatments and tools for scientific research.
Métodos De Síntesis
The synthesis of BFA involves the reaction of 2-bromo-4-chlorophenol with ethyl 2-furoate in the presence of potassium carbonate. The resulting product is then reacted with hydrazine hydrate to obtain BFA. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential applications in scientific research. One of the most widely studied applications of BFA is its use as a tool to study the Golgi apparatus. The Golgi apparatus is a cellular organelle that plays a crucial role in the processing and sorting of proteins and lipids. BFA is known to disrupt the structure and function of the Golgi apparatus, making it an invaluable tool for studying its role in cellular processes.
In addition to its use in studying the Golgi apparatus, BFA has also been studied for its potential applications in cancer research. BFA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O4/c14-9-6-8(15)3-4-10(9)21-7-12(18)16-17-13(19)11-2-1-5-20-11/h1-6H,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWZZWPQVDJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)

![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)


![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)


![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
